molecular formula C16H22N2O3S B4600489 N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(methylsulfonyl)amino]benzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4600489
M. Wt: 322.4 g/mol
InChI Key: OUXCIBKRZZTNCP-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13511374 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the chemical structure , have been explored for their cardiac electrophysiological activity, highlighting their potential as class III antiarrhythmic agents. These compounds exhibit potency in vitro comparable to sematilide, indicating their viability as selective class III agents for cardiac applications (Morgan et al., 1990).

Synthesis of Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involves compounds with similar chemical functionalities. These novel pseudopeptidic [1,2,4]triazines, constituted from different amino acids, showcase the chemical versatility and potential pharmaceutical applications of such structures (Sañudo et al., 2006).

Anticoagulant Efficiency

Derivatives of benzamidine, including those structurally related to N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(methylsulfonyl)amino]benzamide, have shown potent inhibitory effects on bovine factor Xa, demonstrating their potential as anticoagulants. These findings suggest applications in the development of new therapeutics for coagulation disorders (Stürzebecher et al., 1989).

Synthesis and Insecticidal Activity

Flubendiamide, a compound with a similar sulfonamide moiety, showcases a novel chemical structure leading to high insecticidal activity, especially against lepidopterous pests. This highlights the potential for designing new pesticides based on such chemical frameworks (Tohnishi et al., 2005).

Ionic Liquids Synthesis

The synthesis of beta-amino alcohols and their derivatives, using related chemical structures, points to innovative approaches in creating new classes of ionic liquids. These findings have implications for the development of environmentally friendly solvents and materials (Fringuelli et al., 2004).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-22(20,21)18-15-9-5-8-14(12-15)16(19)17-11-10-13-6-3-2-4-7-13/h5-6,8-9,12,18H,2-4,7,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXCIBKRZZTNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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